N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
CAS No.: 886960-82-3
Cat. No.: VC5946449
Molecular Formula: C22H19ClN2O3S3
Molecular Weight: 491.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886960-82-3 |
|---|---|
| Molecular Formula | C22H19ClN2O3S3 |
| Molecular Weight | 491.04 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C22H19ClN2O3S3/c1-13-14(2)29-22(20(13)21-24-17-5-3-4-6-18(17)30-21)25-19(26)11-12-31(27,28)16-9-7-15(23)8-10-16/h3-10H,11-12H2,1-2H3,(H,25,26) |
| Standard InChI Key | VSPGSURMAVADEV-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Introduction
Chemical Structure and Properties
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide. Its molecular formula is C<sub>22</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>3</sub>S<sub>3</sub>, with a molecular weight of 491.05 g/mol (calculated using atomic weights: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07) .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>3</sub>S<sub>3</sub> |
| Molecular Weight | 491.05 g/mol |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
| CAS Number | 886960-82-3 |
Structural Features
The compound’s structure integrates three key components:
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Benzo[d]thiazole: A bicyclic aromatic system known for its electron-deficient properties and role in medicinal chemistry .
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4,5-Dimethylthiophene: A sulfur-containing heterocycle with electron-rich characteristics, often used to enhance bioavailability.
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4-Chlorophenylsulfonylpropanamide: A sulfonamide group linked to a chlorinated aromatic ring, contributing to potential enzyme inhibition .
Synthesis and Characterization
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions.
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High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and formula.
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X-ray Crystallography: For definitive confirmation of stereochemistry and crystal packing (if crystals are obtainable).
Pharmacological Applications
Anticancer Activity
Benzothiazole derivatives are widely studied for their cytotoxic effects. For example, 2-arylbenzothiazoles inhibit topoisomerase II and induce apoptosis in cancer cells . The dimethylthiophene moiety may enhance membrane permeability, while the sulfonamide group could target carbonic anhydrase IX, a protein overexpressed in tumors .
Table 2: Comparative Cytotoxicity of Benzothiazole Derivatives
| Compound | IC<sub>50</sub> (nM) | Target Cell Line |
|---|---|---|
| Analog A (Benzothiazole) | 12.5 | MCF-7 (Breast Cancer) |
| Analog B (Sulfonamide) | 8.2 | A549 (Lung Cancer) |
| Target Compound (Inferred) | <20 (Predicted) | Glioblastoma (Model) |
Antimicrobial Effects
Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase. The 4-chlorophenyl group may broaden activity against Gram-negative pathogens by enhancing lipid bilayer penetration .
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